2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Overview
Description
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as BPDMA, is a compound that has been widely researched for its potential applications in various fields.
Scientific Research Applications
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been investigated for its potential use in the synthesis of new materials.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide varies depending on its application. In the case of its anticancer properties, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In the case of its antiviral properties, this compound has been found to inhibit the replication of viruses. In the case of its herbicidal properties, this compound has been found to inhibit the growth of plants by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In the case of its anticancer properties, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In the case of its antiviral properties, this compound has been found to inhibit the replication of various viruses, including influenza A virus and herpes simplex virus. In the case of its herbicidal properties, this compound has been found to inhibit the growth of various plants, including rice and wheat.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments is its versatility, as it has been found to exhibit various properties depending on its application. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound in lab experiments is its toxicity, as it has been found to exhibit cytotoxic effects on various cell lines.
Future Directions
There are various future directions for research on 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate its potential as a herbicide for various crops. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
properties
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-5-7-16-10-12-18(13-11-16)27-15-20(24)23-22-14-17-8-6-9-19(25-2)21(17)26-3/h6,8-14H,4-5,7,15H2,1-3H3,(H,23,24)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHMPSHIOYMAP-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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